N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide
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Description
N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14BrN3O3 and its molecular weight is 376.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide is 375.02185 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protease-Activated Receptor 2 Agonists
Compounds similar to N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide have been identified as small-molecule agonists for protease-activated receptor 2 (PAR2). Research has demonstrated the potency of these compounds in activating PAR2 signaling, which is significant in understanding the receptor's role in various biological processes. The exploration of these compounds offers insights into the development of novel modulators for PAR2, with implications for therapeutic strategies targeting related pathologies (Ma & Burstein, 2013).
Structural Analysis and Biological Activity
The structural characteristics of related N-mustard compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, have been analyzed to understand their crystalline structure and potential biological activities. These studies provide foundational knowledge for the synthesis of novel compounds with enhanced pharmacological properties (Galešić & Vlahov, 1990).
Antifungal Activities
Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, related to the compound , have exhibited promising antifungal activities. The synthesis of these derivatives and their biological testing against various fungi strains highlight the potential for developing new antifungal agents, showcasing the compound's role in contributing to antimicrobial research (Ienascu et al., 2018).
Antiviral Potentials
The exploration of related compounds for their anti-avian influenza virus (H5N1) activity represents an important application in antiviral research. These studies not only contribute to our understanding of the compound's antiviral mechanisms but also to the broader effort in combating viral infections (Flefel et al., 2012).
Synthetic Methodologies and Applications
Research has also focused on the synthesis of novel Schiff base benzamides via ring opening of thienylidene azlactones, demonstrating the compound's utility in generating new chemical entities with potential antimicrobial activities. Such synthetic methodologies contribute to the expansion of chemical libraries and the discovery of compounds with diverse biological activities (Karanth et al., 2018).
Properties
IUPAC Name |
N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c17-13(9-12-5-2-1-3-6-12)10-19-20-15(21)11-18-16(22)14-7-4-8-23-14/h1-10H,11H2,(H,18,22)(H,20,21)/b13-9-,19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIDBDKEPVCHZ-GSUWALONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CNC(=O)C2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC(=O)C2=CC=CO2)\Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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